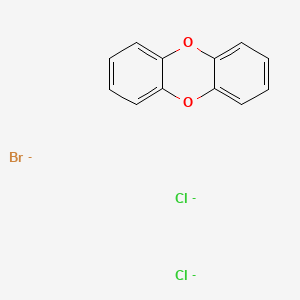
Dibenzo(b,e)(1,4)dioxin, bromodichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine atoms attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, bromodichloro- typically involves the bromination and chlorination of dibenzo(b,e)(1,4)dioxin. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is designed to be efficient and environmentally friendly, minimizing the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, bromodichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less substituted products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin, bromodichloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, bromodichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites, altering the activity of these targets and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar structure but without halogen substitutions.
Polychlorinated dibenzodioxins: Compounds with multiple chlorine atoms, known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins: Similar to polychlorinated dibenzodioxins but with bromine atoms.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
107227-59-8 |
|---|---|
Molecular Formula |
C12H8BrCl2O2-3 |
Molecular Weight |
335.00 g/mol |
IUPAC Name |
dibenzo-p-dioxin;bromide;dichloride |
InChI |
InChI=1S/C12H8O2.BrH.2ClH/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;;;/h1-8H;3*1H/p-3 |
InChI Key |
UMXXZRBPSFOMHJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2.[Cl-].[Cl-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















